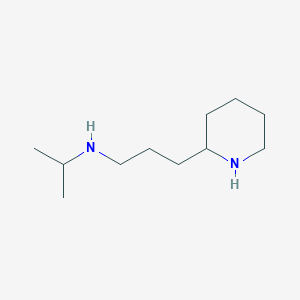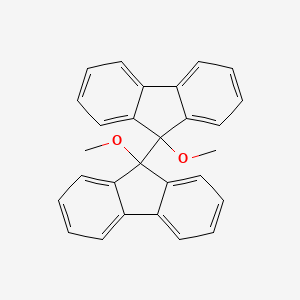
2-Benzyl 1-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydrazine moiety and ester functional groups, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester typically involves the reaction of hydrazine derivatives with carboxylic acid esters. One common method includes the esterification of 1-Methyl-1,2-hydrazinedicarboxylic acid with tert-butyl alcohol and benzyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bonds.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the ester groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups such as halides or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and ammonia (NH₃) are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include hydrazones, alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The ester groups may also undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Hydrazinedicarboxylic acid, 1-(2-hydroxy-1-methylethyl)-, bis(1,1-dimethylethyl) ester
- 1,2-Hydrazinedicarboxylic acid, 1-(1,1-dinitroethyl)-, diethyl ester
- 1,2-Hydrazinedicarboxylic acid, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-, bis(1,1-dimethylethyl) ester
Uniqueness: 1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazine and ester moieties allows for versatile applications in synthetic chemistry and biomedical research .
Eigenschaften
CAS-Nummer |
57699-92-0 |
|---|---|
Molekularformel |
C14H20N2O4 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-(phenylmethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16(4)15-12(17)19-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
VAMMMDCHQXKFMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13968597.png)







![(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone](/img/structure/B13968634.png)

![2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile](/img/structure/B13968651.png)



